

# preparing standard solutions of calcium bromate for titration

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Compound of Interest		
Compound Name:	Calcium bromate	
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## **Application Note: AN-CB-001**

Title: Preparation and Use of Standard Calcium Bromate Solutions for Redox Titration

#### **Abstract**

This application note provides a comprehensive protocol for the preparation of a primary standard solution of **calcium bromate** and its application in redox titrations. **Calcium bromate** serves as a powerful oxidizing agent, suitable for the standardization of reducible analytes.[1] The protocol details the accurate preparation of a **calcium bromate** solution and its use in the iodometric titration of sodium thiosulfate. This method is crucial for researchers, scientists, and professionals in drug development requiring precise quantification of reducing agents.

### Introduction

**Calcium bromate**, Ca(BrO<sub>3</sub>)<sub>2</sub>, is a strong oxidizing agent that can be used as a titrant in various analytical procedures.[1] In an acidic medium, bromate ions react with an excess of bromide ions to generate a stoichiometric amount of bromine (Br<sub>2</sub>). This in-situ generated bromine can then be used to oxidize an analyte. A common application is in iodometric titrations, where the generated bromine reacts with iodide ions (I<sup>-</sup>) to liberate iodine (I<sub>2</sub>). The liberated iodine is then titrated with a standard solution of a reducing agent, such as sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), using a starch indicator to detect the endpoint.

The key reactions in an acidic solution with potassium iodide are:



- Reaction 1:  $BrO_3^-(aq) + 5Br^-(aq) + 6H^+(aq) \rightarrow 3Br_2(aq) + 3H_2O(l)[1]$
- Reaction 2:  $3Br_2(aq) + 6I^-(aq) \rightarrow 6Br^-(aq) + 3I_2(aq)$
- Titration Reaction:  $I_2(aq) + 2S_2O_3^{2-}(aq) \rightarrow 2I^{-}(aq) + S_4O_6^{2-}(aq)$

This document provides detailed protocols for preparing a stable, primary standard solution of **calcium bromate** and for performing the subsequent titration.

## **Safety Precautions**

**Calcium bromate** is a strong oxidizer and can cause irritation.[2][3] Adherence to safety guidelines is mandatory.

- Hazard Identification: May intensify fire; oxidizer. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemicalresistant gloves, and safety goggles.[2]
- Handling: Handle in a well-ventilated area or fume hood. Avoid formation of dust. Keep away from combustible materials.[2]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[2] If on skin, wash off with soap and plenty of water. If inhaled, move to fresh air.[2]

## **Experimental Protocols**

## Protocol 1: Preparation of a 0.02 M Standard Calcium Bromate Solution

This protocol describes the preparation of a 250.00 mL standard solution using high-purity calcium bromate monohydrate, Ca(BrO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O, as a primary standard.

Materials and Apparatus:

Calcium Bromate Monohydrate, Ca(BrO<sub>3</sub>)<sub>2</sub>·H<sub>2</sub>O (ACS Reagent Grade)



- Deionized water
- 250 mL Beaker
- Analytical balance (± 0.0001 g)
- Weighing boat
- Glass stirring rod
- Powder funnel
- 250.00 mL Class A volumetric flask
- Wash bottle with deionized water

#### Methodology:

- Calculate the required mass: Determine the mass of Ca(BrO₃)₂⋅H₂O needed to prepare 250.00 mL of a 0.02 M solution.
  - Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass (g/mol)
- Weigh the primary standard: Accurately weigh the calculated amount of Ca(BrO₃)₂⋅H₂O in a clean, dry weighing boat using an analytical balance.[4]
- Dissolve the solid: Transfer the weighed solid into a 250 mL beaker. Add approximately 100 mL of deionized water and stir with a glass rod until the solid is completely dissolved.[5]
- Transfer to volumetric flask: Carefully transfer the solution into a 250.00 mL volumetric flask using a powder funnel.[4]
- Rinse and transfer: Rinse the beaker, stirring rod, and funnel with small portions of deionized water, transferring all rinsings into the volumetric flask to ensure quantitative transfer.[5]
- Dilute to volume: Add deionized water to the flask until the bottom of the meniscus is level with the calibration mark.[5]



 Homogenize the solution: Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.[4]

## Protocol 2: Titration of Sodium Thiosulfate with Standard Calcium Bromate

This protocol details the use of the prepared **calcium bromate** standard solution to determine the concentration of an unknown sodium thiosulfate solution.

#### Materials and Apparatus:

- 0.02 M Standard Calcium Bromate Solution (from Protocol 4.1)
- Sodium Thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution of unknown concentration
- Potassium Iodide (KI), solid
- Hydrochloric Acid (HCl), 3 M
- Starch indicator solution (1%)
- 50 mL Burette
- 250 mL Conical (Erlenmeyer) flasks (x3)
- 10 mL and 25 mL Pipettes
- Magnetic stirrer and stir bar
- · White tile

#### Methodology:

• Prepare the burette: Rinse a 50 mL burette with deionized water, followed by two small rinses with the unknown sodium thiosulfate solution. Fill the burette with the Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution and record the initial volume to two decimal places.[5]



- Prepare the analyte flask: Into a 250 mL conical flask, pipette 25.00 mL of the standard 0.02
   M calcium bromate solution.
- Initiate the reaction: To the conical flask, add approximately 2 g of solid potassium iodide (KI) and 10 mL of 3 M hydrochloric acid (HCI). The solution will turn a dark reddish-brown due to the liberation of iodine (I<sub>2</sub>).
- Perform the titration: Place the flask on a white tile under the burette. Titrate the liberated iodine with the sodium thiosulfate solution from the burette. Swirl the flask continuously. The reddish-brown color will fade to a pale yellow.[4]
- Add the indicator: When the solution reaches a straw-yellow color, add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
- Reach the endpoint: Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, leaving a colorless solution. This is the endpoint.[4]
- Record the final volume: Record the final burette reading to two decimal places. The
  difference between the final and initial readings is the titre volume.
- Repeat for concordance: Repeat the titration (steps 2-7) at least two more times. Titres should be concordant (within 0.10 mL of each other).[4]
- Calculate the concentration: Use the average of the concordant titres to calculate the molarity of the sodium thiosulfate solution.

### **Data Presentation**

The following tables summarize the quantitative data for the preparation of the standard solution and the subsequent titration.

Table 1: Preparation of 0.02 M Standard Calcium Bromate Solution



Parameter	Value
Formula of Primary Standard	Ca(BrO <sub>3</sub> ) <sub>2</sub> ·H <sub>2</sub> O
Molar Mass ( g/mol )	313.90
Target Molarity (mol/L)	0.0200
Final Volume (mL)	250.00
Calculated Mass Required (g)	1.5695
Actual Mass Weighed (g)	1.5701
Actual Molarity (mol/L)	0.02001

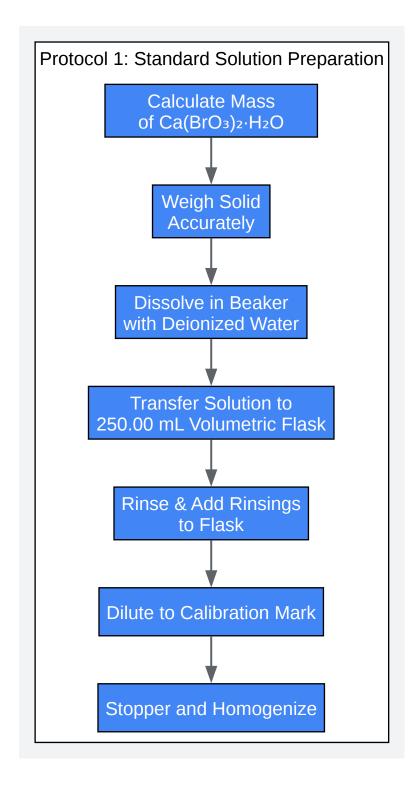
Table 2: Titration Data for Standardization of Sodium Thiosulfate

Titration Run	Initial Burette Reading (mL)	Final Burette Reading (mL)	Titre Volume (mL)
1 (Rough)	0.10	24.90	24.80
2	0.25	25.00	24.75
3	0.30	25.07	24.77
Average Concordant Titre (mL)	24.76		

## **Visualized Workflows**

The following diagrams illustrate the logical flow of the experimental protocols.

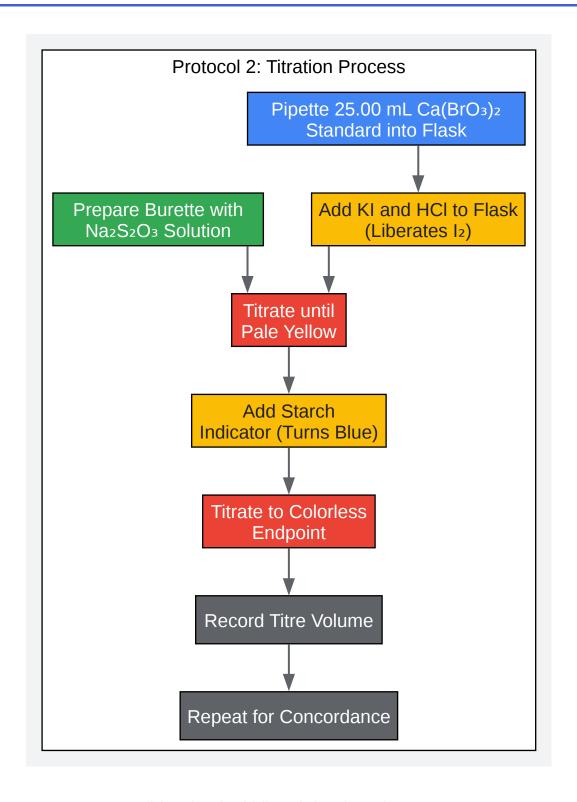




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Caption: Workflow for preparing a standard **calcium bromate** solution.





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Caption: Workflow for the iodometric titration of sodium thiosulfate.



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